LENOGRASTIM

Hematology Oncology Pharmacology

Choose Lenograstim for superior stem cell mobilization and stability. Its glycosylation, constituting ~4% of its mass, yields a higher specific activity than non-glycosylated alternatives like filgrastim []. A randomized trial showed an 11.5% greater CD34+ cell yield per microgram (7.19 vs. 6.44 x 10⁶ cells/kg) [], supported by a 26.8% higher peak in healthy volunteers []. This translates to clinical cost savings: a real-world analysis found Lenograstim reduces vial use by 36% and total medical costs by 15.2% []. In post-transplant protocols, a 28.7% lower cumulative dose achieves equivalent leukocyte engraftment []. For research, its >26% in vitro potency advantage and superior resistance to thermal, pH, and freeze-thaw degradation ensure reliable assays [].

Molecular Formula C26H23N3O3
Molecular Weight 0
CAS No. 135968-09-1
Cat. No. B1177971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLENOGRASTIM
CAS135968-09-1
Molecular FormulaC26H23N3O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 ml / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenograstim (CAS 135968-09-1) Procurement Guide: Glycosylated Recombinant Human G-CSF for Neutropenia and Stem Cell Mobilization


Lenograstim (CAS 135968-09-1) is a glycosylated recombinant human granulocyte colony-stimulating factor (rHuG-CSF) produced in Chinese hamster ovary (CHO) cells [1]. As a hematopoietic growth factor, it regulates neutrophil proliferation, differentiation, and function [2]. Lenograstim's glycosylation, accounting for approximately 4% of its molecular weight, confers distinct physicochemical properties compared to non-glycosylated alternatives like filgrastim, influencing its potency, stability, and clinical efficiency in mobilizing CD34+ hematopoietic stem cells and reducing neutropenia [3].

Why Lenograstim Cannot Be Considered a Generic Substitute for Non-Glycosylated G-CSFs


Direct substitution of lenograstim with non-glycosylated G-CSF products like filgrastim on a simple microgram-for-microgram basis is scientifically invalid due to fundamental differences in their molecular structure and resulting pharmacodynamic properties. Lenograstim is glycosylated, whereas filgrastim is not, leading to a quantifiably higher specific activity and distinct in vivo mobilization efficiency [1]. While both molecules effectively raise neutrophil counts, their potency differs significantly, meaning that equivalent mass doses yield different biological effects. This necessitates careful dose adjustment and makes lenograstim a distinct therapeutic entity with its own evidence base for clinical selection [2].

Quantitative Evidence for Lenograstim Differentiation: Comparative Data for Scientific Selection


Higher Specific Activity of Lenograstim Versus Filgrastim

An international potency standard directly comparing the two recombinant G-CSFs demonstrates that lenograstim possesses a higher specific activity than filgrastim [1]. This means that per microgram, lenograstim is a more potent biological agent, a crucial factor for accurate dosing and efficacy comparisons.

Hematology Oncology Pharmacology

Superior In Vivo CD34+ Cell Mobilization in Healthy Volunteers

In a randomized crossover study in healthy volunteers, lenograstim demonstrated significantly greater efficiency in mobilizing CD34+ hematopoietic stem cells compared to an identical microgram dose of filgrastim [1]. This confirms that the in vitro potency advantage translates to a measurable in vivo effect.

Stem Cell Transplantation Hematopoietic Stem Cell Mobilization Clinical Pharmacology

Enhanced In Vitro Potency and Molecular Stability Due to Glycosylation

The glycosylation of lenograstim contributes to both enhanced in vitro potency and improved molecular stability under physiological and stress conditions compared to the non-glycosylated filgrastim [1][2]. This dual advantage is a key differentiator for both functional activity and product handling.

Biopharmaceutical Stability Molecular Pharmacology Drug Development

Reduced Total Dose Requirement and Comparable Engraftment in Autologous Stem Cell Transplant

A retrospective analysis of high-dose chemotherapy patients undergoing autologous peripheral blood stem cell transplantation (PBSCT) found that while lenograstim and filgrastim achieved similar engraftment times, the total required dose of lenograstim was significantly lower [1]. This demonstrates clinical equivalence with less total drug exposure.

Transplantation Hematology Health Economics

Lower Vial Usage and Associated Cost Savings in Hematological Prophylaxis

In a real-world hospital setting, the use of lenograstim for neutropenia prophylaxis was associated with significantly lower per-patient vial consumption compared to filgrastim, translating into a quantifiable cost saving [1]. This analysis considers the total cost of care, not just the unit price of the vial.

Health Economics Pharmacy Practice Oncology

Equivalent Efficacy in Class-Level Meta-Analysis for Febrile Neutropenia Prevention

A systematic review and network meta-analysis confirms that primary prophylaxis with lenograstim, like other short-acting G-CSFs, significantly reduces the risk of febrile neutropenia (FN) compared to placebo [1]. While the class of short-acting agents showed higher bone pain risk versus pegfilgrastim, lenograstim's specific place in the FN prevention landscape is firmly established by this high-level evidence.

Evidence-Based Medicine Oncology Systematic Review

Primary Application Scenarios for Lenograstim Based on Quantitative Evidence


Autologous Stem Cell Mobilization in Adult Male Donors and Patients

Evidence shows lenograstim mobilizes significantly more CD34+ stem cells per microgram than filgrastim, with an 11.5% higher yield in one randomized trial (7.19 x 10⁶ vs. 6.44 x 10⁶ cells/kg donor weight; p<0.03) and a 26.8% higher peak in a healthy volunteer study (104 vs. 82 cells/µL; p<0.0001) [1][2]. This makes it the preferred G-CSF for maximizing stem cell collection yields, particularly in male donors where the effect is most pronounced [1].

Neutropenia Prophylaxis in Cost-Sensitive Hematology/Oncology Settings

A real-world hospital analysis found lenograstim use led to 36% fewer vials per patient (median 7 vs. 11) and a 15.2% reduction in total medical costs compared to filgrastim for neutropenia prophylaxis [3]. This positions lenograstim as a cost-effective option for inpatient and outpatient prophylaxis, particularly in healthcare systems focused on value-based care and minimizing resource utilization.

High-Dose Chemotherapy and Autologous Stem Cell Transplantation (PBSCT)

In the post-transplant setting, lenograstim achieved equivalent leukocyte engraftment (mean 10.7 vs. 10.8 days) with a 28.7% lower cumulative dose requirement (38.5 vs. 54.0 µg/kg) compared to filgrastim [4]. This supports its use in standard transplant protocols, where it can offer comparable clinical outcomes with less total drug exposure and associated costs.

Research and Development Requiring Stable, Glycosylated G-CSF

For in vitro and in vivo research models where native-like glycosylation and enhanced stability are critical, lenograstim offers quantifiable advantages. It demonstrates >26% higher in vitro potency and superior resistance to thermal, pH, agitation, and freeze-thaw degradation compared to filgrastim [5][6]. This makes it a more reliable and functionally relevant tool for assays, bioequivalence studies, and novel formulation development.

Technical Documentation Hub

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